Eriolanin

Description

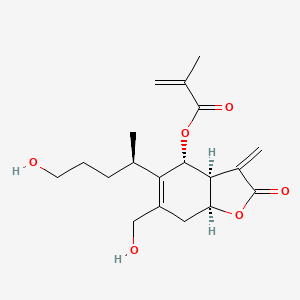

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3aS,4R,7aS)-6-(hydroxymethyl)-5-[(2R)-5-hydroxypentan-2-yl]-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O6/c1-10(2)18(22)25-17-15(11(3)6-5-7-20)13(9-21)8-14-16(17)12(4)19(23)24-14/h11,14,16-17,20-21H,1,4-9H2,2-3H3/t11-,14+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFHSDMQQLTWKZ-UMPQAUOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1=C(CC2C(C1OC(=O)C(=C)C)C(=C)C(=O)O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCO)C1=C(C[C@H]2[C@@H]([C@H]1OC(=O)C(=C)C)C(=C)C(=O)O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419999 | |

| Record name | ERIOLANIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52617-36-4 | |

| Record name | ERIOLANIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Elucidation Methodologies of Eriolanin

Advanced Chromatographic Techniques for Eriolanin Isolation

The isolation of this compound from the crude plant extract necessitates the use of powerful separation techniques. Chromatography, a cornerstone of natural product chemistry, is employed to separate this compound from other structurally similar compounds. While the primary literature from 1973 does not detail the specifics of the chromatographic methods used in the initial isolation of this compound, modern approaches for the separation of sesquiterpene lactones typically involve a combination of the following techniques.

Initial fractionation of the plant extract is often achieved using column chromatography . This technique utilizes a stationary phase, such as silica (B1680970) gel or alumina, packed into a column. The crude extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through. Separation is based on the differential partitioning of the components between the stationary and mobile phases. For sesquiterpene lactones, a gradient elution is often employed, where the polarity of the mobile phase is gradually increased to elute compounds with varying polarities.

For finer purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC offers superior resolution and speed compared to traditional column chromatography. A common HPLC method for the separation of sesquiterpene lactones involves a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The elution is often carried out using a gradient program to effectively separate complex mixtures. The separated compounds are detected using a UV detector, as the α,β-unsaturated γ-lactone moiety present in many sesquiterpene lactones exhibits UV absorbance.

Thin-Layer Chromatography (TLC) is another valuable tool used for the rapid analysis of fractions from column chromatography and for monitoring the progress of purification. It operates on the same principles as column chromatography but on a smaller scale, using a thin layer of adsorbent coated on a plate.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Purpose in this compound Isolation |

| Column Chromatography | Silica Gel, Alumina | Hexane, Ethyl Acetate, Methanol (in gradient) | Initial fractionation of crude plant extract. |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol (in gradient) | High-resolution purification of this compound from complex mixtures. |

| Thin-Layer Chromatography (TLC) | Silica Gel | Various solvent systems | Monitoring of fractions and assessment of purity. |

Spectroscopic Approaches for this compound Structural Elucidation

Once a pure sample of this compound is obtained, its molecular structure is determined using a combination of spectroscopic techniques. Each method provides unique pieces of information that, when combined, allow for the complete structural assignment of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle of this compound.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons of that type. Spin-spin coupling patterns (splitting) reveal the number of adjacent protons.

¹³C NMR (Carbon NMR) provides information about the number and types of carbon atoms in the molecule. The chemical shift of a carbon signal indicates its hybridization (sp³, sp², sp) and its bonding environment (e.g., carbonyl, olefinic, aliphatic).

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms.

COSY experiments show correlations between protons that are coupled to each other, helping to identify adjacent protons in a spin system.

HSQC experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached.

| Hypothetical Proton (¹H) NMR Data for this compound | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 6.25 | d |

| 5.50 | d |

| 4.50 | t |

| ... | ... |

| Hypothetical Carbon (¹³C) NMR Data for this compound | |

| Chemical Shift (δ, ppm) | Carbon Type |

| 170.0 | C |

| 140.0 | C |

| 120.0 | CH₂ |

| 80.0 | CH |

| ... | ... |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) is particularly important as it allows for the determination of the precise molecular formula of this compound by measuring the mass with very high accuracy. This information is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of the molecular ion. The resulting fragment ions are then analyzed to deduce the structure of the original molecule. The fragmentation pattern can provide clues about the connectivity of atoms and the presence of specific functional groups. For a sesquiterpene lactone like this compound, characteristic fragmentation patterns might involve the loss of water, carbon monoxide, or cleavage of the ester side chains.

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Infrared (IR) Spectroscopy is particularly useful for identifying characteristic functional groups. For this compound, key IR absorption bands would be expected for:

γ-Lactone carbonyl (C=O) group: A strong absorption band typically appears in the region of 1770-1740 cm⁻¹.

Ester carbonyl (C=O) group: A strong absorption band is expected around 1735 cm⁻¹.

Carbon-carbon double bonds (C=C): Absorption bands for C=C stretching are typically found in the 1680-1640 cm⁻¹ region.

Hydroxyl (O-H) group: A broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the presence of a hydroxyl group.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| γ-Lactone C=O | 1770 - 1740 |

| Ester C=O | ~1735 |

| C=C | 1680 - 1640 |

| O-H | 3500 - 3200 (broad) |

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule.

The successful application of X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a challenging step. The original 1973 communication on this compound mentions its structural elucidation, and while X-ray crystallography is a powerful tool for this purpose, it is not explicitly stated whether a crystal structure was obtained at that time. rsc.org

Biosynthetic Pathways of Eriolanin

Proposed Biosynthetic Precursors and Intermediates of Eriolanin

The biosynthesis of all sesquiterpenoids, including this compound, originates from the C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netnih.gov These precursors are generated through the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. lublin.pl

The key steps and proposed intermediates are as follows:

Formation of Farnesyl Diphosphate (FPP): One molecule of DMAPP and two molecules of IPP are condensed sequentially by the enzyme Farnesyl diphosphate synthase (FPPS) to produce the C15 precursor, Farnesyl diphosphate (FPP). This is the universal precursor for all sesquiterpenoids. lublin.plnih.gov

Sesquiterpene Backbone Formation: FPP undergoes cyclization, catalyzed by a sesquiterpene synthase (STS). For most eudesmanolides, the proposed pathway proceeds through a germacrene intermediate. Specifically, FPP is first cyclized to (+)-germacrene A. wur.nl

Oxidative Modifications: The germacrene A skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). This begins with the hydroxylation of germacrene A to form germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid). nih.gov

Formation of the Eudesmanolide Core: A key intermediate in the biosynthesis of many STLs is costunolide, which is formed from germacrene A acid via hydroxylation at the C6 position, followed by spontaneous lactonization. tandfonline.comnih.gov It is hypothesized that further modifications of costunolide, such as epoxidation at the C1-C10 position, could lead to the formation of the eudesmane (B1671778) skeleton. wur.nl

Formation of the 1,10-seco-eudesmanolide Skeleton: The final steps toward this compound would involve further hydroxylations and esterifications on the eudesmanolide core. The most distinctive feature of this compound is its 1,10-seco (seco meaning "to cut") structure, which implies a bond cleavage between the C1 and C10 positions of the eudesmane ring system. This oxidative cleavage is a critical, though currently uncharacterized, step that distinguishes this compound from many other eudesmanolides.

Table 1: Proposed Precursors and Key Intermediates in this compound Biosynthesis

| Compound Name | Chemical Class | Proposed Role in Pathway |

| Isopentenyl diphosphate (IPP) | Isoprenoid | C5 Building Block |

| Dimethylallyl diphosphate (DMAPP) | Isoprenoid | C5 Building Block / Initiator |

| Farnesyl diphosphate (FPP) | Sesquiterpene Precursor | C15 linear precursor for cyclization |

| (+)-Germacrene A | Sesquiterpene (Germacrane) | Initial cyclized intermediate |

| Germacrene A acid | Sesquiterpene Acid | Oxidized intermediate post-cyclization |

| Costunolide | Sesquiterpene Lactone | Key germacranolide intermediate |

| Eudesmanolide Intermediate | Sesquiterpene Lactone | Putative core structure before ring cleavage |

Enzymatic Steps in this compound Biosynthesis

The conversion of simple precursors into the complex structure of this compound is governed by several classes of enzymes. While the specific enzymes from Eriophyllum lanatum have not been isolated and characterized, their functions can be inferred from homologous pathways in other Asteraceae species. lublin.plnih.gov

Farnesyl Diphosphate Synthase (FPPS): This enzyme catalyzes the head-to-tail condensation of two IPP molecules with one DMAPP molecule to form the C15 FPP. lublin.pl

Sesquiterpene Synthases (STSs): These enzymes are responsible for the cyclization of the linear FPP into various cyclic sesquiterpene scaffolds. A (+)-germacrene A synthase is the likely enzyme initiating the pathway toward the eudesmanolide core. wur.nl

Cytochrome P450 Monooxygenases (CYPs): This is a large and diverse family of enzymes crucial for the extensive oxidative modifications (hydroxylation, epoxidation) of the sesquiterpene backbone. Key CYPs in related pathways include Germacrene A Oxidase (GAO), which converts germacrene A to germacrene A acid, and Costunolide Synthase (COS), which hydroxylates germacrene A acid to facilitate lactonization. nih.gov Several additional, uncharacterized CYPs would be required for the subsequent hydroxylations, esterifications, and the critical C1-C10 ring cleavage that forms the seco-eudesmanolide skeleton.

Acyltransferases: The this compound structure contains acetyl groups. These are likely added by acyltransferase enzymes, which transfer acyl moieties from donors like acetyl-CoA to hydroxyl groups on the STL scaffold.

Table 2: Key Enzyme Classes in the Proposed this compound Biosynthetic Pathway

| Enzyme Class | Abbreviation | Proposed Function |

| Farnesyl Diphosphate Synthase | FPPS | Synthesis of the C15 precursor FPP |

| Sesquiterpene Synthase | STS | Cyclization of FPP to form the sesquiterpene skeleton (e.g., Germacrene A) |

| Cytochrome P450 Monooxygenase | CYP | Regio- and stereospecific oxidation, hydroxylation, and ring cleavage |

| Acyltransferase | - | Addition of ester functional groups (e.g., acetylation) |

Genetic and Molecular Regulation of this compound Production

The biosynthesis of sesquiterpene lactones is tightly regulated at the transcriptional level, often in a tissue-specific manner (e.g., in glandular trichomes) and in response to external stimuli such as herbivory or pathogen attack. wur.nltandfonline.com This regulation is controlled by the interplay of signaling molecules and transcription factors (TFs).

The phytohormone jasmonic acid and its derivatives (jasmonates) are key signaling molecules that induce the expression of genes involved in STL biosynthesis. researchgate.net Jasmonate signaling triggers a cascade that leads to the activation of specific TFs. Several families of TFs have been identified as regulators of terpenoid biosynthetic genes in various plant species, including:

APETALA2/Ethylene Response Factor (AP2/ERF): TFs from this family, such as AaORA in Artemisia annua, have been shown to positively regulate key enzymes in STL pathways. researchgate.net

Basic Helix-Loop-Helix (bHLH): These TFs often work in concert with other factors to regulate metabolic pathways.

WRKY and MYB: These large TF families are known to be involved in regulating various specialized metabolic pathways in response to stress and developmental cues. tandfonline.com

These transcription factors bind to specific recognition sites in the promoter regions of biosynthetic genes (like STSs and CYPs), thereby activating or repressing their transcription. While the specific TFs controlling this compound production are unknown, it is highly probable that its biosynthesis is governed by a similar regulatory network involving jasmonate signaling and the coordinated action of these TF families. researchgate.nettandfonline.com

Chemoenzymatic Approaches to this compound Pathway Investigation

Chemoenzymatic synthesis integrates the strengths of chemical synthesis and biocatalysis (enzymatic reactions) to create complex molecules. nih.gov This approach can be invaluable for investigating biosynthetic pathways where intermediates are not commercially available or are difficult to isolate from natural sources.

In the context of the this compound pathway, a chemoenzymatic strategy could involve:

Chemical Synthesis of Proposed Intermediates: Advanced organic synthesis could be used to create hypothesized, late-stage intermediates of the this compound pathway, such as a specific eudesmanolide precursor.

Biocatalytic Transformation: The synthesized intermediate could then be "fed" to a preparation of enzymes from Eriophyllum lanatum or to a heterologous microbe expressing a candidate enzyme (e.g., a CYP suspected of catalyzing the ring cleavage).

Product Analysis: If the enzyme preparation converts the synthetic precursor into this compound or a subsequent intermediate, it provides strong evidence for that step in the biosynthetic pathway.

This method bypasses the need to elucidate all the early steps of the pathway at once and allows researchers to focus on validating specific, challenging transformations, such as the proposed oxidative ring cleavage that forms the 1,10-seco-eudesmanolide skeleton. This approach serves as a powerful tool for confirming proposed biosynthetic steps and understanding the function of late-stage pathway enzymes. acs.org

Total Synthesis Strategies for Eriolanin

Retrosynthetic Analysis of the Eriolanin Scaffold

Retrosynthetic analysis, a problem-solving technique in organic synthesis, allows for the deconstruction of a target molecule into simpler, commercially available starting materials. capes.gov.br Different research groups have conceptualized distinct retrosynthetic pathways for this compound, each highlighting a unique strategy for assembling the core structure.

Two of the earliest successful total syntheses of racemic this compound were reported by the research groups of Grieco and Schlessinger. google.comdatapdf.com Their retrosynthetic analyses, while both targeting the same racemic compound, reveal different primary bond disconnections and strategic considerations.

Grieco's Retrosynthetic Approach:

Grieco's strategy centered on a pivotal Diels-Alder reaction to construct the bicyclic core. The retrosynthetic breakdown of (±)-eriolanin (1) is envisioned as follows:

Disconnection of the α-methylene-γ-butyrolactone: The final α-methylene lactone functionality is introduced in the forward synthesis. Retrosynthetically, this involves disconnecting the exocyclic double bond, leading back to a saturated lactone precursor.

Simplification of the lactone ring: The lactone itself is disconnected via a standard ester disconnection, revealing a dihydroxy carboxylic acid intermediate.

Cleavage of the ten-membered ring: A key strategic disconnection involves breaking the C1-C10 bond of the seco-eudesmanolide framework, a transformation that would be achieved through oxidative cleavage in the forward synthesis. This leads to a hydroazulene precursor.

Diels-Alder disconnection: The hydroazulene system is disconnected via a retro-Diels-Alder reaction, breaking the molecule down into a substituted cyclopentadiene (B3395910) and a ketene (B1206846) equivalent. This cycloaddition is the cornerstone of Grieco's approach to assembling the core bicyclic system. capes.gov.brkisti.re.kr

Schlessinger's Retrosynthetic Approach:

Schlessinger's group pursued a different path, emphasizing a Robinson annulation strategy to build the bicyclic core. datapdf.comsemanticscholar.org Their retrosynthetic logic for (±)-eriolanin (1) can be outlined as:

α-Methylene-γ-butyrolactone disconnection: Similar to Grieco's approach, the α-methylene group is a late-stage addition, leading back to the corresponding lactone.

Lactone ring opening: The lactone is retrosynthetically opened to a corresponding hydroxy acid derivative.

Functional group interconversion and cleavage: Strategic functional group manipulations lead to a key bicyclic intermediate.

Robinson Annulation Disconnection: The core bicyclic system is disconnected via a retro-Robinson annulation. This approach involves the formation of a six-membered ring onto a pre-existing five-membered ring, a classic and powerful method in organic synthesis.

These divergent retrosynthetic strategies underscore the versatility of synthetic planning and set the stage for the distinct key reactions employed in each total synthesis.

Key Reactions and Stereoselective Transformations in this compound Total Synthesis

The successful execution of any total synthesis relies on a series of key reactions that are both efficient and stereoselective. msu.edumasterorganicchemistry.comdicp.ac.cn The syntheses of this compound are no exception, featuring a range of powerful transformations to control the molecule's complex stereochemistry.

While the initial syntheses by Grieco and Schlessinger yielded racemic this compound, subsequent efforts focused on asymmetric approaches to obtain enantiomerically pure material. acs.orgacs.org An enantioselective synthesis is crucial for studying the specific biological activities of each enantiomer. wikipedia.orglibretexts.org

A notable enantioselective total synthesis of (-)-eriolanin and its congener (-)-eriolangin was reported by Merten and Metz. acs.org Their strategy introduced chirality early in the synthetic sequence and maintained it throughout the synthesis. A key feature of their approach is the use of a chiral auxiliary to control the stereochemistry of a crucial cycloaddition reaction. This method ensures that the desired enantiomer is produced in excess, a hallmark of asymmetric synthesis. wikipedia.org

The enantioselective total synthesis of (-)-eriolanin by Merten and Metz provides a clear example of modern asymmetric synthesis. acs.org Their route commenced with a commercially available chiral starting material, L-rhamnose, which served as the source of chirality.

The key stereochemistry-defining step was an intramolecular Diels-Alder reaction of a furan-diene. The inherent chirality of the starting material, carried through several synthetic steps, directed the facial selectivity of this cycloaddition, leading to the formation of the bicyclic core with the correct absolute stereochemistry.

Furthermore, the synthesis of this compound analogues has been an area of interest to explore structure-activity relationships. researchgate.net The modular nature of some synthetic routes allows for the creation of analogues by modifying the starting materials or introducing different functional groups at various stages of the synthesis.

Development of Novel Synthetic Methodologies for this compound Core Structure

The pursuit of more efficient and elegant syntheses of complex molecules like this compound often drives the development of novel synthetic methodologies. google.comsustech.edu.cn In the context of this compound and related humulanolides, a significant area of innovation has been the application of metal-catalyzed cascade reactions. rsc.orgresearchgate.net

For instance, metathesis cascade reactions have emerged as a powerful tool for the construction of the challenging 11-membered ring found in some humulanolides. rsc.orgacs.org These reactions, often catalyzed by ruthenium complexes, can form multiple bonds in a single step, leading to a significant increase in synthetic efficiency. While not yet applied to the total synthesis of this compound itself, these methodologies hold great promise for future, more concise synthetic routes.

Comparison of Synthetic Routes to this compound

A comparison of the different total syntheses of this compound reveals the evolution of synthetic strategies over time. The early racemic syntheses by Grieco and Schlessinger, while groundbreaking, were lengthy and did not provide access to enantiomerically pure material.

| Feature | Grieco's Synthesis (racemic) | Schlessinger's Synthesis (racemic) | Merten and Metz's Synthesis (enantioselective) |

| Key Strategy | Diels-Alder Reaction | Robinson Annulation | Intramolecular Diels-Alder |

| Starting Material | Simple acyclic precursors | Substituted cyclohexanone (B45756) derivative | L-rhamnose (chiral pool) |

| Stereocontrol | Relative stereocontrol | Relative stereocontrol | Absolute stereocontrol |

| Chirality | Racemic | Racemic | Enantiomerically pure (-)-Eriolanin |

| Efficiency | Long sequence | Long sequence | Improved efficiency and elegance |

Table 1: Comparison of Selected Total Syntheses of this compound

The enantioselective synthesis by Merten and Metz represents a significant advancement. acs.org By employing a chiral pool starting material and a stereoselective intramolecular Diels-Alder reaction, they were able to achieve the synthesis of the natural enantiomer of this compound in a more controlled and elegant fashion. Their approach highlights the power of modern asymmetric synthesis in accessing complex, biologically relevant molecules.

Future synthetic endeavors towards this compound and its analogues will likely focus on further improving efficiency through the development of novel cascade reactions and other innovative synthetic methods.

Chemical Modifications and Derivatization of Eriolanin

Design Principles for Eriolanin Analogues and Derivatives

The design of this compound analogues and derivatives is guided by principles aimed at optimizing specific properties while ideally retaining or enhancing desired biological activities. Although specific design principles for this compound analogues are not extensively detailed in the search results, general principles for designing natural product analogues apply. These principles often involve targeted modifications of the core structure or appended functional groups to explore the impact on activity, metabolism, and pharmacokinetic properties. This can include bioisosteric replacements, functional group interconversions, and structural simplification or rigidification. The goal is to identify structural features critical for activity and those that might be modified to improve other properties. Structure-Activity Relationship (SAR) studies are fundamental to this design process, providing insights into how changes in chemical structure affect biological activity. wikipedia.orggardp.orgcollaborativedrug.com

Synthetic Methodologies for this compound Derivatization

The synthesis of this compound and its analogues can be challenging due to its complex structure. Total synthesis of racemic this compound has been achieved through multi-step processes. researchgate.netcapes.gov.brelsevier.com One approach to the enantioselective total synthesis of (-)-Eriolanin involves a concise sultone route to highly oxygenated 1,10-seco-eudesmanolides. uni-muenster.deresearchgate.net While the search results mention the total synthesis of this compound, specific methodologies for derivatization of isolated this compound are not detailed. However, general derivatization techniques in organic chemistry, often employed for natural products, could be applicable. These methods typically involve reactions targeting specific functional groups present in the this compound structure, such as hydroxyl groups, carbonyls, or the α-methylene-γ-lactone moiety, which is often crucial for the biological activity of sesquiterpene lactones. researchgate.net Common derivatization reactions include esterification, etherification, acylation, alkylation, and reactions involving the Michael acceptor system of the lactone. libretexts.orgnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the this compound structure influence its biological activity. wikipedia.orggardp.orgcollaborativedrug.com By synthesizing and testing a series of analogues with systematic structural variations, researchers can identify key functional groups and structural motifs responsible for the observed effects. While detailed SAR studies specifically on this compound are not prominently featured in the search results, SAR analysis in general aims to determine the chemical groups responsible for a target biological effect, allowing for modification to enhance potency or alter the effect. wikipedia.orggardp.orgresearchgate.net For related sesquiterpene lactones, preliminary SAR studies have revealed the impact of double bond configurations and the stereochemistry of the lactone ring on activity. researchgate.net

Molecular Descriptors in this compound SAR Analysis

Molecular descriptors are quantitative representations of a molecule's physical, chemical, or topological characteristics. scbdd.comwiley.comresearchgate.net They play a fundamental role in SAR and Quantitative Structure-Activity Relationship (QSAR) analysis by translating chemical structures into numerical values that can be correlated with biological activity. scbdd.comresearchgate.net These descriptors can include one-dimensional (e.g., molecular weight, log P), two-dimensional (e.g., connectivity indices, structural fragments), and three-dimensional descriptors (e.g., molecular shape, electronic properties). nih.govlibretexts.org In the context of this compound SAR, various molecular descriptors could be calculated for this compound and its analogues to capture structural nuances. These descriptors would then be used to build models that relate structural variations to observed biological activities, helping to identify which molecular features are critical for potency or other desired properties. scbdd.comwiley.comresearchgate.net

Computational Approaches in this compound SAR

Computational approaches are increasingly utilized in SAR studies to complement experimental data and guide the design of new analogues. amazon.comnih.govnih.gov These methods can include molecular docking, which predicts the binding modes and affinities of ligands to target proteins, and molecular dynamics simulations, which provide insights into the dynamic behavior of the ligand-receptor complex. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, a specific computational approach, builds mathematical relationships between molecular descriptors and biological activity, enabling the prediction of the activity of new compounds without the need for synthesis and testing. researchgate.netresearchgate.netamazon.com While specific computational SAR studies on this compound were not found, these methods could be applied to this compound analogues to predict their activity, understand their interactions with potential biological targets, and prioritize the synthesis of promising candidates. collaborativedrug.comamazon.comnih.govnih.gov Computational tools can help in systematically exploring the SAR landscape and identifying structural modifications likely to result in improved properties. nih.gov

Molecular Mechanisms of Action of Eriolanin

Cellular Target Identification for Eriolanin

Direct, specific cellular targets for this compound have not been extensively detailed in the provided literature. However, the biological activities of many sesquiterpene lactones, including their cytotoxic and anti-inflammatory effects, are widely attributed to the presence of an α-methylene-γ-lactone group. wikipedia.org This functional group is known to undergo Michael addition reactions with nucleophilic centers in biological molecules, particularly the sulfhydryl groups of cysteine residues in proteins and enzymes. wikipedia.org This non-specific reactivity with thiol groups is considered a key mechanism by which sesquiterpene lactones interact with and modulate the function of various cellular proteins. wikipedia.org While specific protein targets for this compound via this mechanism are not explicitly identified in the search results, this general reactivity suggests that this compound likely interacts with a range of proteins containing accessible cysteine residues, potentially impacting multiple cellular processes.

Biochemical Pathway Modulation by this compound

Given the likely interaction of this compound with proteins through its α-methylene-γ-lactone moiety, it is plausible that it modulates various biochemical pathways regulated by these proteins. While specific pathways modulated by this compound are not detailed in the provided snippets, studies on other sesquiterpene lactones have indicated interference with pathways such as NFκB, Keap1-Nrf2, and MAPK signaling. wikipedia.org For instance, some sesquiterpene lactones are known to inhibit the NFκB pathway by alkylating key proteins like IκB kinases. Another mechanism observed in related compounds is the blockade of the Keap1-Nrf2 pathway through covalent binding to cysteine residues in Keap1. wikipedia.org While these findings pertain to other sesquiterpene lactones, they illustrate potential types of biochemical pathway modulation that compounds like this compound, possessing the reactive α-methylene-γ-lactone structure, might exert.

Receptor-Ligand Interactions of this compound

Specific details regarding this compound's interactions with distinct cellular receptors as a classical ligand are not available in the provided search results. The primary mode of interaction suggested for sesquiterpene lactones with an α-methylene-γ-lactone appears to be covalent modification of proteins rather than reversible binding to specific receptors in a lock-and-key fashion. wikipedia.org Receptor-ligand interactions typically involve non-covalent forces leading to reversible binding and signal transduction, whereas the Michael addition reaction involves the formation of a stable covalent bond. Therefore, this compound's mechanism is more likely characterized by covalent protein modification rather than classical receptor-ligand binding.

Investigations of this compound's Molecular Binding Modes

Investigations specifically detailing the molecular binding modes of this compound at an atomic level, such as through X-ray crystallography or advanced computational docking studies, are not present in the provided search results. However, the general mechanism proposed for sesquiterpene lactones with an α-methylene-γ-lactone involves the covalent reaction with nucleophilic sulfhydryl groups (cysteine residues) in target proteins. wikipedia.org This reaction constitutes a specific type of molecular interaction where the compound forms a stable adduct with the protein. The precise location and extent of this modification would depend on the accessibility and reactivity of cysteine residues within potential target proteins. While computational studies are used to predict binding modes for various ligands, specific applications to this compound in the provided literature are lacking.

Advanced Analytical Method Development for Eriolanin

The development of robust and sensitive analytical methods is crucial for the identification, quantification, and quality control of phytochemicals like Eriolanin. As a sesquiterpene lactone, this compound is part of a class of compounds known for their structural diversity and biological activity. koreascience.kr Advanced analytical techniques provide the necessary specificity and precision for studying such complex molecules in various matrices.

Future Directions and Emerging Research Avenues for Eriolanin

Computational Chemistry and Artificial Intelligence in Eriolanin Studies

Computational chemistry and artificial intelligence (AI) offer powerful tools for accelerating this compound research. Computational methods, such as Density Functional Theory (DFT) calculations, can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives nih.gov. This can aid in understanding its behavior in biological environments and predicting the outcomes of chemical reactions.

AI, particularly machine learning, can be applied to analyze large datasets generated from experimental studies, such as high-throughput screening or omics data elifesciences.org. AI algorithms can identify complex patterns, predict biological activity based on structural features, and assist in the rational design of novel this compound analogs with desired properties. For instance, AI predictive models have been used in conjunction with multi-omics data to identify influential factors and correlate predictive protein expressions in biological systems elifesciences.org. Furthermore, AI can be employed to optimize synthetic routes by predicting reaction yields and identifying efficient catalysts nih.gov. The integration of computational chemistry and AI can significantly reduce the time and resources required for drug discovery and development related to this compound and its derivatives amazon.com. While direct applications to this compound were not found in the search results, the increasing use of these tools in chemistry and biological research highlights their potential relevance amazon.comearma.orgsciopen.comeur.nljair.orgcairne.eu.

Green Chemistry Approaches in this compound Synthesis and Derivatization

Applying the principles of green chemistry to the synthesis and derivatization of this compound is essential for developing environmentally sustainable processes. Green chemistry aims to minimize or eliminate the use and generation of hazardous substances, reduce waste, and improve energy efficiency acs.orgtradebe.compjoes.com.

For this compound synthesis, this could involve exploring alternative, less toxic solvents, developing catalytic reactions to reduce the need for stoichiometric reagents, and designing more atom-economical routes acs.orgtradebe.comedu.krdresearchgate.net. The principle of reducing derivatives, which involves minimizing the use of protecting groups, is particularly relevant as it can decrease the number of synthetic steps and the associated waste acs.orgtradebe.comedu.krdgappeptides.comrajdhanicollege.ac.in. Enzymatic synthesis, which often operates under mild conditions and can be highly selective, represents a promising green chemistry approach for producing this compound or its precursors acs.orggappeptides.com.

In terms of derivatization, green chemistry principles can guide the development of methods to modify this compound's structure using benign reagents and conditions. This could involve exploring biocatalytic transformations or utilizing non-covalent derivatization strategies where appropriate edu.krdrajdhanicollege.ac.inresearchgate.net. Implementing green chemistry approaches throughout the lifecycle of this compound research and production can lead to safer, more efficient, and environmentally responsible processes tradebe.compjoes.comugent.be.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.